molecular formula C27H19N3OS B4819747 2-(9H-FLUOREN-9-YLIDEN)-N~1~-(9H-XANTHEN-9-YL)-1-HYDRAZINECARBOTHIOAMIDE

2-(9H-FLUOREN-9-YLIDEN)-N~1~-(9H-XANTHEN-9-YL)-1-HYDRAZINECARBOTHIOAMIDE

Cat. No.: B4819747
M. Wt: 433.5 g/mol
InChI Key: GGXDCRIDRICOHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(9H-FLUOREN-9-YLIDEN)-N~1~-(9H-XANTHEN-9-YL)-1-HYDRAZINECARBOTHIOAMIDE: is a complex organic compound with the molecular formula C27H19N3OS. It is characterized by the presence of both fluorenylidene and xanthenyl groups, which contribute to its unique chemical properties .

Preparation Methods

The synthesis of 2-(9H-FLUOREN-9-YLIDEN)-N~1~-(9H-XANTHEN-9-YL)-1-HYDRAZINECARBOTHIOAMIDE typically involves the reaction of fluorenone with xanthenylthiosemicarbazide under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified through recrystallization .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions with halogens or other nucleophiles.

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(9H-FLUOREN-9-YLIDEN)-N~1~-(9H-XANTHEN-9-YL)-1-HYDRAZINECARBOTHIOAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or DNA. It can inhibit enzyme activity by binding to the active site or interfere with DNA replication by intercalating between base pairs. These interactions disrupt normal cellular processes, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds include:

  • 1-(fluoren-9-ylideneamino)-3-(9H-xanthen-9-yl)thiourea
  • 9H-fluoren-9-one N-9H-xanthen-9-ylthiosemicarbazone

Properties

IUPAC Name

1-(fluoren-9-ylideneamino)-3-(9H-xanthen-9-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19N3OS/c32-27(28-25-21-13-5-7-15-23(21)31-24-16-8-6-14-22(24)25)30-29-26-19-11-3-1-9-17(19)18-10-2-4-12-20(18)26/h1-16,25H,(H2,28,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXDCRIDRICOHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)NC(=S)NN=C4C5=CC=CC=C5C6=CC=CC=C64
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(9H-FLUOREN-9-YLIDEN)-N~1~-(9H-XANTHEN-9-YL)-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 2
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2-(9H-FLUOREN-9-YLIDEN)-N~1~-(9H-XANTHEN-9-YL)-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 3
2-(9H-FLUOREN-9-YLIDEN)-N~1~-(9H-XANTHEN-9-YL)-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 4
2-(9H-FLUOREN-9-YLIDEN)-N~1~-(9H-XANTHEN-9-YL)-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 5
2-(9H-FLUOREN-9-YLIDEN)-N~1~-(9H-XANTHEN-9-YL)-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 6
2-(9H-FLUOREN-9-YLIDEN)-N~1~-(9H-XANTHEN-9-YL)-1-HYDRAZINECARBOTHIOAMIDE

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